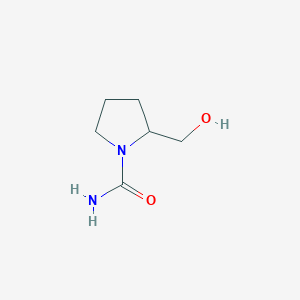

2-(hydroxymethyl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

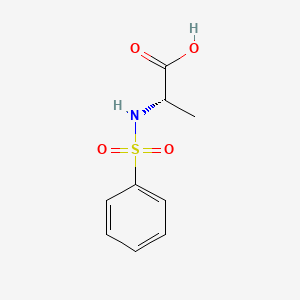

“2-(hydroxymethyl)pyrrolidine-1-carboxamide” belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle . The structure of “this compound” is characterized by the presence of a hydroxymethyl group and a carboxamide group attached to the pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to undergo a variety of chemical reactions . For instance, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared and evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Scientific Research Applications

Chemical Transformations and Synthesis

2-(hydroxymethyl)pyrrolidine-1-carboxamide derivatives have been utilized in various chemical transformations. For instance, certain derivatives undergo acid-catalyzed ring opening to form dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov et al., 2015). Additionally, these compounds play a role in asymmetric acylation, aiding in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals (Ito et al., 1984).

Biocatalysis

In the realm of biocatalysis, these compounds have been used in the enantioselective hydrolysis of pyrrolidine dicarboxamides, demonstrating their potential in organic synthesis (Chen et al., 2012).

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some compounds show significant activity against bacterial and fungal strains, which could be vital in the development of new antimicrobial agents (Zhuravel et al., 2005).

Cancer Research

In cancer research, certain derivatives have been studied for their effects on cell viability and apoptosis in human hepatocellular carcinoma cells. These findings are instrumental in understanding the compound's potential as a therapeutic agent for treating liver cancer (Ramezani et al., 2017).

Crystallography

The study of the crystal and molecular structure of these compounds, like (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, contributes to the understanding of their chemical properties, which is crucial for their application in synthesis and drug design (Chen et al., 2011).

Future Directions

Mechanism of Action

Target of Action

2-(Hydroxymethyl)pyrrolidine-1-carboxamide, also known as Dihydrouracil, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom

Mode of Action

These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Properties

IUPAC Name |

2-(hydroxymethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMVGSBOOTVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)

amine](/img/structure/B6142292.png)

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)

![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)